molecular formula C15H16N2O B1594817 1,3-Di-p-tolylurea CAS No. 621-00-1

1,3-Di-p-tolylurea

Cat. No. B1594817
CAS RN: 621-00-1
M. Wt: 240.3 g/mol
InChI Key: HIIZOYBOCSCLPH-UHFFFAOYSA-N
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Description

1,3-Di-p-tolylurea is a chemical compound with the molecular formula C15H16N2O . It is also known by other names such as N,N’-Bis(4-methylphenyl)urea .


Molecular Structure Analysis

The molecular structure of 1,3-Di-p-tolylurea consists of 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 240.3003 .


Physical And Chemical Properties Analysis

1,3-Di-p-tolylurea has a density of 1.2±0.1 g/cm3, a boiling point of 298.6±29.0 °C at 760 mmHg, and a flash point of 97.0±24.4 °C . It also has a molar refractivity of 74.7±0.3 cm3 .

Mechanism of Action

Target of Action

The primary target of 1,3-Di-p-tolylurea (DMTU) is the Quorum Sensing System (ComDE Pathway) . This pathway plays a significant role in the transition of non-pathogenic commensal oral microbiota to highly acidic and cariogenic biofilms, resulting in the development of dental caries .

Mode of Action

DMTU interacts with its target by inhibiting the biofilm formation . It does this without affecting bacterial growth . The ComDE QS circuit in S. mutans specifically responds to the competence stimulating peptide (CSP) . DMTU’s interaction with this pathway results in changes in the expression of virulence factors in a cell density-dependent manner .

Biochemical Pathways

The affected pathway is the ComDE two-component signal transduction system (TCSTS) . This system regulates the expression of virulence factors in a cell density-dependent manner . The CSP is synthesized as a 21 amino acids propeptide by comC, followed by maturation of CSP by an ABC transporter ComA along with an accessory protein ComB, and finally secreted to the extracellular environment .

Result of Action

The molecular and cellular effects of DMTU’s action include the inhibition of caries (biofilm development of Streptococcus mutans) using a Wistar rat model for dental caries . The histopathological analysis reported the development of lesions on dentine in infected subjects, whereas the dentines of treated rodents were found to be intact and healthy . A reduction in inflammatory markers in rodents’ blood and liver samples was observed when treated with DMTU .

Future Directions

1,3-Di-p-tolylurea has been studied for its potential use in inhibiting biofilm formation, particularly in the context of dental caries . Future research could explore this potential further, as well as investigate other possible applications of this compound.

properties

IUPAC Name

1,3-bis(4-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-3-7-13(8-4-11)16-15(18)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIZOYBOCSCLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211141
Record name 1,3-Di-p-tolylurea
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di-p-tolylurea

CAS RN

621-00-1
Record name N,N′-Bis(4-methylphenyl)urea
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Record name 1,3-Di-p-tolylurea
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Record name 621-00-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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